(S)-(-)-Nor Verapamil Hydrochloride (S)-(-)-Nor Verapamil Hydrochloride (S)-norverapamil is 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile that has S configuration. It is an enantiomer of a (R)-norverapamil.
Brand Name: Vulcanchem
CAS No.: 123931-31-7
VCID: VC0021684
InChI: InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1
SMILES: CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C₂₆H₃₇ClN₂O₄
Molecular Weight: 440.6 g/mol

(S)-(-)-Nor Verapamil Hydrochloride

CAS No.: 123931-31-7

Reference Standards

VCID: VC0021684

Molecular Formula: C₂₆H₃₇ClN₂O₄

Molecular Weight: 440.6 g/mol

(S)-(-)-Nor Verapamil Hydrochloride - 123931-31-7

CAS No. 123931-31-7
Product Name (S)-(-)-Nor Verapamil Hydrochloride
Molecular Formula C₂₆H₃₇ClN₂O₄
Molecular Weight 440.6 g/mol
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m0/s1
Standard InChIKey UPKQNCPKPOLASS-SANMLTNESA-N
Isomeric SMILES CC(C)[C@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Canonical SMILES CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Description (S)-norverapamil is 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile that has S configuration. It is an enantiomer of a (R)-norverapamil.
Synonyms (αS)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (S)-Norverapamil Hydrochloride;
PubChem Compound 15593908
Last Modified Dec 23 2021
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